molecular formula C12H15NO2 B13547976 2-(Indolin-1-yl)butanoic acid

2-(Indolin-1-yl)butanoic acid

Cat. No.: B13547976
M. Wt: 205.25 g/mol
InChI Key: OVAHGWFSWLJLTR-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)butanoic acid is an organic compound that features an indoline moiety attached to a butanoic acid chain Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolin-1-yl)butanoic acid typically involves the reaction of indoline with butanoic acid derivatives. One common method is the condensation reaction between indoline and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Indolin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indoline moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 2-(Indolin-1-yl)butanol or 2-(Indolin-1-yl)butanal.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

2-(Indolin-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)butanoic acid

InChI

InChI=1S/C12H15NO2/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13/h3-6,10H,2,7-8H2,1H3,(H,14,15)

InChI Key

OVAHGWFSWLJLTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1CCC2=CC=CC=C21

Origin of Product

United States

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